molecular formula C11H10N2O B2465750 3-Phenoxypyridin-4-amine CAS No. 132038-33-6

3-Phenoxypyridin-4-amine

Cat. No.: B2465750
CAS No.: 132038-33-6
M. Wt: 186.214
InChI Key: SQYHOEIWHSFLOA-UHFFFAOYSA-N
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Description

3-Phenoxypyridin-4-amine is an organic compound with the molecular formula C11H10N2O. It is a derivative of pyridine, featuring a phenoxy group attached to the third position and an amino group at the fourth position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypyridin-4-amine typically involves the nucleophilic substitution of a halogenated pyridine derivative with phenol, followed by the introduction of an amino group. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Phenoxypyridin-4-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Phenoxypyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and amino groups play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

    4-Aminopyridine: A compound with a similar pyridine core but lacking the phenoxy group.

    3-Phenoxyaniline: Similar structure but with the amino group attached to a benzene ring instead of pyridine.

Uniqueness: 3-Phenoxypyridin-4-amine is unique due to the presence of both phenoxy and amino groups on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-phenoxypyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-10-6-7-13-8-11(10)14-9-4-2-1-3-5-9/h1-8H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYHOEIWHSFLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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